molecular formula C30H50O B10770749 3beta-Hydroxy-20(29)-lupene

3beta-Hydroxy-20(29)-lupene

Cat. No.: B10770749
M. Wt: 426.7 g/mol
InChI Key: MQYXUWHLBZFQQO-HQBMYVNCSA-N
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Description

3beta-Hydroxy-20(29)-lupene is a naturally occurring triterpenoid compound found in various plant species. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. The compound’s unique molecular structure contributes to its potential therapeutic applications, making it a subject of interest in pharmaceutical research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta-Hydroxy-20(29)-lupene typically involves the extraction of triterpenoids from plant sources, followed by purification processes. One common method includes the use of ethanol for extraction, followed by chromatographic techniques to isolate the compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant materials such as birch bark. The process includes solvent extraction, purification, and crystallization to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 3beta-Hydroxy-20(29)-lupene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include derivatives with enhanced biological activities, such as increased anticancer or antiviral properties .

Scientific Research Applications

3beta-Hydroxy-20(29)-lupene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3beta-Hydroxy-20(29)-lupene involves multiple molecular targets and pathways:

Comparison with Similar Compounds

  • Betulinic acid
  • Oleanolic acid
  • Ursolic acid

Comparison: 3beta-Hydroxy-20(29)-lupene is unique due to its specific molecular structure, which imparts distinct biological activities. Compared to betulinic acid, it has a different mechanism of action and a broader range of applications in medicine and industry .

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(5aR,7aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20?,21?,22-,23?,24?,25+,27?,28?,29+,30?/m0/s1

InChI Key

MQYXUWHLBZFQQO-HQBMYVNCSA-N

Isomeric SMILES

CC(=C)C1CCC2([C@H]1C3CCC4C5(CCC(C([C@@H]5CCC4([C@@]3(CC2)C)C)(C)C)O)C)C

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C

Origin of Product

United States

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